2-(Benzylamino)-2-cyclobutylethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)-2-cyclobutylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-10-13(12-7-4-8-12)14-9-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCGXTFRTIOPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Considerations in the Synthesis of N Benzyl Cyclobutyl Amino Alcohols
The synthesis of N-benzyl cyclobutyl amino alcohols, such as 2-(Benzylamino)-2-cyclobutylethan-1-ol, requires careful strategic planning to control regioselectivity and stereoselectivity. The presence of a cyclobutane (B1203170) ring adjacent to a stereocenter introduces significant steric considerations that influence the approach of reagents.
A primary synthetic disconnection for β-amino alcohols involves the formation of either the C-N or the C-O bond, or the carbon-carbon bond of the ethyl backbone. Key retrosynthetic approaches for a target like this compound could include:
Ring-opening of a suitably substituted epoxide: This is a classic and reliable method for the synthesis of β-amino alcohols. researchgate.net The strategy would involve the synthesis of a cyclobutyl-substituted epoxide, followed by nucleophilic attack by benzylamine (B48309). The regioselectivity of the amine attack is a critical factor and is influenced by both electronic and steric effects of the cyclobutyl group. Catalysis, often with Lewis acids, can be employed to control the regioselectivity of the epoxide opening. organic-chemistry.org
Reduction of an α-amino ketone: The corresponding α-(benzylamino)-cyclobutylketone could be reduced to the target amino alcohol. The stereochemical outcome of the reduction would depend on the choice of reducing agent and the potential for substrate-controlled diastereoselectivity.
Addition of a nucleophile to an α-amino aldehyde: This approach would involve the addition of a suitable one-carbon nucleophile to a chiral α-(benzylamino)cyclobutylcarboxaldehyde. The stereocontrol would be dictated by the facial selectivity of the nucleophilic attack on the aldehyde.
Asymmetric aminohydroxylation of a vinylcyclobutane: This powerful method, developed by Sharpless, allows for the direct, stereoselective introduction of both the amino and hydroxyl groups across a double bond. organic-chemistry.org This would be a highly convergent approach to this compound.
The choice of strategy is often dictated by the availability of starting materials, the desired stereochemistry, and the scalability of the reaction sequence. The N-benzyl group serves as a common protecting group for the amine, which can be readily introduced and removed.
Evolution of Synthetic Methodologies for β Amino Alcohols
The synthesis of β-amino alcohols has been a long-standing area of interest in organic chemistry, leading to the development of a diverse array of synthetic methods.
Early methods often relied on the reduction of α-amino acids or the ring-opening of epoxides with amines. researchgate.net While effective, these methods can have limitations in terms of substrate scope and stereocontrol.
More recent advancements have focused on catalytic and asymmetric methodologies that offer greater efficiency and stereoselectivity. These include:
Sharpless Asymmetric Aminohydroxylation (AA): This osmium-catalyzed reaction utilizes chiral ligands to achieve high enantioselectivity in the syn-dihydroxylation and amination of alkenes. organic-chemistry.org The regioselectivity of the reaction can be influenced by the choice of ligand and the nitrogen source. organic-chemistry.org
Catalytic Asymmetric Ring-Opening of Epoxides: The use of chiral catalysts, often based on transition metals or organocatalysts, allows for the enantioselective ring-opening of meso-epoxides with amines, providing access to enantioenriched β-amino alcohols. organic-chemistry.org
Radical C-H Amination: Innovative strategies involving radical chemistry have emerged for the synthesis of β-amino alcohols. One such approach utilizes a radical relay chaperone that facilitates a 1,5-hydrogen atom transfer (HAT) to enable the net incorporation of an amino group at the β-carbon of an alcohol. nih.gov This method allows for the functionalization of unactivated C-H bonds.
Biocatalytic Approaches: The use of enzymes, such as amine dehydrogenases, is a growing area in the synthesis of chiral amines. acs.orgtudelft.nl These biocatalysts can exhibit high stereoselectivity under mild reaction conditions. Engineered amine dehydrogenases have been developed for the asymmetric reductive amination of α-hydroxy ketones to produce β-amino alcohols. acs.org
The evolution of these methodologies has shifted the paradigm from stoichiometric chiral auxiliaries to catalytic and highly enantioselective transformations, enabling the synthesis of a wide range of complex β-amino alcohols with high levels of stereocontrol.
Theoretical Perspectives on Stereocontrol in Aminohydroxylation Reactions
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, more readily available precursors. For this compound, two primary disconnections are most logical:
C-N Bond Disconnection: This is the most straightforward approach, breaking the bond between the nitrogen of the benzylamino group and the cyclobutane-bearing carbon. This leads to a 2-amino-2-cyclobutylethan-1-ol intermediate and a benzylating agent (e.g., benzyl (B1604629) bromide), or more commonly, it suggests a reductive amination pathway starting from a carbonyl compound. This disconnection points towards a synthesis involving cyclobutyl glyoxal (B1671930) or a related 2-oxo-ethan-1-ol derivative and benzylamine (B48309).
C-C Bond Disconnection: An alternative disconnection breaks the bond between the cyclobutane (B1203170) ring and the ethanolamine (B43304) backbone. This would involve the addition of a cyclobutyl nucleophile (e.g., cyclobutylmagnesium bromide) to a protected 2-amino-2-oxoethan-1-ol derivative.
The C-N bond disconnection via reductive amination is generally the more common and efficient strategy for this type of molecule. amazonaws.com
Direct Amination Strategies for Cyclobutyl Alcohols
Direct amination strategies focus on introducing the benzylamino group onto a precursor that already contains the cyclobutane and hydroxyl functionalities.
Reductive amination is a widely used method for forming amines from carbonyl compounds. wikipedia.orgjocpr.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. acsgcipr.orgyoutube.com For the synthesis of this compound, a common precursor would be 1-cyclobutyl-2-hydroxyethan-1-one.
The reaction proceeds in two main steps:
Imine Formation: The carbonyl group of the precursor reacts with benzylamine under weakly acidic conditions to form a carbinolamine, which then dehydrates to an imine. libretexts.orgunizin.org
Reduction: A reducing agent, added to the reaction mixture, reduces the imine to the final amine product. acsgcipr.org
A variety of reducing agents and catalyst systems can be employed for this transformation. The choice of reagent is crucial to ensure that the imine is reduced selectively without affecting the carbonyl starting material. wikipedia.org
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
|---|---|
| Sodium cyanoborohydride (NaBH₃CN) | Mild reducing agent, effective at slightly acidic pH, selective for imines over ketones/aldehydes. jocpr.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and non-toxic, effective for a wide range of substrates, does not require strict pH control. |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | "Green" method, often provides high yields, but may require higher pressures and temperatures. acsgcipr.org |
| Phenylsilane | Can be used with a catalyst like dibutyltin (B87310) dichloride under mild conditions. |
Biocatalytic approaches using imine reductases (IREDs) or reductive aminases (RedAms) are also emerging as powerful tools for reductive amination, offering high selectivity. researchgate.netresearchgate.net
This strategy involves the pre-formation of an imine from a cyclobutyl carbonyl compound and benzylamine. The isolated imine can then be subjected to reduction. This two-step process can sometimes offer better control and optimization compared to a one-pot reductive amination. unizin.orglibretexts.orgopenstax.org
The key intermediate is the imine formed between a cyclobutyl ketone derivative and benzylamine. The subsequent reduction of this C=N double bond can be achieved with various hydride reagents.
Another related approach is the nucleophilic addition of organometallic reagents to nitrones. For instance, a cyclobutyl-substituted nitrone could react with a benzyl Grignard reagent, followed by reduction, to yield the target structure, although this is a less direct route for the specified compound. The addition of nucleophilic radicals to imines, often promoted by transition metals, represents another advanced synthetic option. researchgate.net
Cyclobutane Ring Functionalization Approaches
These methods involve modifying a pre-existing cyclobutane ring to introduce the necessary amino and hydroxyl groups. The inherent ring strain of cyclobutanes makes them useful substrates for various transformations. nih.govbaranlab.org
Ring expansion and contraction reactions are powerful methods in organic synthesis for creating strained ring systems. mdpi.comconsensus.app
Ring Expansion: A suitably functionalized cyclopropane (B1198618) derivative can undergo ring expansion to form a cyclobutane. For example, the treatment of a cyclopropyl (B3062369) carbinol with certain reagents can induce a rearrangement to a cyclobutanone, which can then be converted to the target amino alcohol.
Ring Contraction: It is possible to synthesize cyclobutanes from larger rings, such as pyrrolidines, through nitrogen extrusion. acs.orgntu.ac.uk The Demyanov rearrangement, which involves the diazotization of aminocyclobutanes, can lead to ring contraction to cyclopropylmethyl derivatives or substitution to form cyclobutanols. wikipedia.org While not a direct synthesis of the target molecule, these methods highlight the versatility of cyclic systems in synthesis.
Table 2: Examples of Ring Transformation Strategies in Cyclobutane Synthesis
| Transformation Type | Starting Material Example | Product Type | Reference |
|---|---|---|---|
| Ring Expansion | Cyclopropyl carbinols | Cyclobutanones | nih.gov |
| Ring Contraction | Substituted Pyrrolidines | Substituted Cyclobutanes | acs.orgntu.ac.uk |
Achieving stereocontrol in the synthesis of this compound, which has a stereocenter at the carbon bearing the amino and hydroxyl groups, is a significant synthetic challenge.
Stereoselective methods can include:
Substrate Control: Using a chiral starting material, such as an enantiomerically pure cyclobutane derivative, can direct the stereochemical outcome of subsequent reactions. doi.orgresearchgate.net The synthesis of chiral scaffolds from protected cyclobutane β-amino acids is a known strategy. researchgate.netresearchgate.net
Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can guide the approach of reagents, leading to a specific stereoisomer. The auxiliary is then removed in a later step.
Chiral Catalysts: Asymmetric reduction of the imine intermediate using a chiral catalyst (e.g., a chiral transition metal complex) can produce the desired enantiomer of the final product. jocpr.com
Enzyme-Catalyzed Reactions: Biocatalysts, such as certain dehydrogenases or aminases, can exhibit high levels of stereoselectivity in the synthesis of chiral amino alcohols. researchgate.net
The development of methods for the stereocontrolled synthesis of polyfunctionalized cyclobutanes is an active area of research, with techniques like Sₙ2-type reactions on all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid derivatives being explored. acs.org
Chiral Synthesis of Enantiopure this compound
The generation of single-enantiomer this compound can be approached through several stereoselective strategies. These methods are designed to overcome the challenge of producing a specific stereoisomer while avoiding the formation of a racemic mixture. Key approaches include asymmetric catalysis, which creates the desired stereocenter in a selective manner, and the resolution of a racemic mixture using chiral agents.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis is a powerful strategy for establishing the chiral center in this compound. A plausible and efficient route involves the asymmetric reductive amination of a prochiral ketone precursor, such as 1-cyclobutyl-2-hydroxyethan-1-one. In this process, the ketone reacts with benzylamine to form an intermediate imine, which is then reduced stereoselectively by a chiral catalyst to yield the desired enantiomer of the final amino alcohol.
Modern catalytic systems are well-suited for this transformation. For instance, ruthenium-based catalysts, particularly those with chiral diamine ligands, have proven effective in the asymmetric transfer hydrogenation of α-amino ketones, a closely related reaction. acs.org This method offers a direct and cost-effective pathway to chiral 1,2-amino alcohols with high enantioselectivity. acs.org
Biocatalysis presents a highly selective and green alternative. Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases (TAs), can catalyze the asymmetric reductive amination of ketones with exceptional stereocontrol. nih.govrsc.org
Amine Dehydrogenases (AmDHs): An engineered AmDH could be used for the asymmetric reductive amination of 1-cyclobutyl-2-hydroxyethan-1-one using ammonia (B1221849) as the amine source. nih.gov The resulting chiral primary amino alcohol, 2-amino-2-cyclobutylethan-1-ol, could then be selectively N-benzylated to yield the target compound.
Transaminases (TAs): TAs facilitate the transfer of an amino group from a sacrificial amine donor to the ketone substrate. rsc.org This method is known for its excellent enantioselectivity and operation under mild, environmentally friendly conditions. rsc.org
These catalytic methods, both chemical and biological, offer direct routes to the enantiopure product, minimizing waste by avoiding the formation of the unwanted enantiomer.
Chiral Auxiliary and Resolving Agent Applications
When a synthetic route produces a racemic mixture of this compound, chiral auxiliaries and resolving agents can be employed to obtain the enantiopure form.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. For the synthesis of the target molecule, an auxiliary could be attached to a cyclobutane-based precursor to direct the diastereoselective introduction of the amine or hydroxyl group. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
A more common and direct method for separating enantiomers is chiral resolution . This process relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which possess different physical properties, most importantly, different solubilities. wikipedia.orglibretexts.org This solubility difference allows for their separation by fractional crystallization.
The less soluble diastereomeric salt crystallizes out of the solution, is physically separated, and then treated with a base to cleave the salt and regenerate the enantiomerically pure free amine. wikipedia.org The more soluble diastereomer remains in the mother liquor. Common resolving agents for amines are chiral carboxylic or sulfonic acids.
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric Acid / (-)-Tartaric Acid | Chiral Dicarboxylic Acid | Forms diastereomeric salts with racemic bases. libretexts.org |
| (R)-Mandelic Acid / (S)-Mandelic Acid | Chiral α-Hydroxy Acid | Widely used for the resolution of chiral amines and alcohols. wikipedia.orglibretexts.org |
| (+)-Camphor-10-sulfonic Acid / (-)-Camphor-10-sulfonic Acid | Chiral Sulfonic Acid | Strong acid effective for forming crystalline salts with amines. wikipedia.orglibretexts.org |
| Di-p-toluoyl-D-tartaric acid / Di-p-toluoyl-L-tartaric acid | Tartaric Acid Derivative | Often provides better crystalline salts than tartaric acid itself. |
| Dibenzoyl-D-tartaric acid / Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | Another effective derivative for resolving amines. |
Exploration of Novel Synthetic Routes and Green Chemistry Principles
Modern synthetic chemistry emphasizes the development of not only effective but also sustainable and environmentally benign processes. The synthesis of this compound can be approached through novel routes that align with the principles of green chemistry.
Novel synthetic strategies primarily focus on increasing efficiency and reducing environmental impact. Biocatalysis, as mentioned previously, stands out as a leading novel and green approach for chiral amine synthesis. hims-biocat.eu The use of enzymes like transaminases or engineered dehydrogenases operates in aqueous media under mild conditions, avoiding harsh reagents and organic solvents. nih.govnih.gov
Another innovative strategy is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis. rsc.org In a hypothetical application, a catalyst would first dehydrogenate the hydroxyl group of a precursor like 2-cyclobutylethan-1,2-diol to form the intermediate α-hydroxy ketone in situ. This ketone would then undergo reductive amination with benzylamine, using the "borrowed" hydrogen from the initial step for the final reduction. rsc.org This process is highly atom-economical as it avoids stoichiometric oxidants and reductants.
The application of Green Chemistry Principles provides a framework for evaluating and designing more sustainable synthetic routes for this compound.
| Principle | Application in the Synthesis of this compound |
|---|---|
| Prevention | Optimizing reaction conditions to minimize the formation of byproducts and waste. |
| Atom Economy | Employing catalytic routes like hydrogen borrowing or direct reductive amination that maximize the incorporation of reactant atoms into the final product. rsc.org |
| Less Hazardous Chemical Syntheses | Using biocatalysts (enzymes) which operate under mild physiological conditions, avoiding toxic reagents and solvents. rsc.org |
| Designing Safer Chemicals | (Not directly applicable to synthesis design, but to the final product's properties). |
| Safer Solvents and Auxiliaries | Performing reactions in water or other benign solvents, or under solvent-free conditions where possible. nih.gov |
| Design for Energy Efficiency | Utilizing catalytic methods (especially biocatalysis) that proceed at ambient temperature and pressure, reducing energy consumption. rsc.org |
| Use of Renewable Feedstocks | Investigating the potential synthesis of the cyclobutane core from biomass-derived starting materials. rsc.org |
| Reduce Derivatives | Using direct methods like asymmetric transfer hydrogenation on unprotected ketones to avoid protection/deprotection steps. acs.org |
| Catalysis | Preferring highly selective catalytic reagents (chemo- or bio-catalysts) over stoichiometric reagents to improve efficiency and reduce waste. acs.orgrsc.org |
| Design for Degradation | (Pertains to the lifecycle of the final product). |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control reactions and prevent the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases. |
By integrating these novel routes and green chemistry principles, the synthesis of enantiopure this compound can be achieved in a manner that is not only efficient and selective but also sustainable and environmentally responsible.
Computational and Theoretical Chemistry Studies of 2 Benzylamino 2 Cyclobutylethan 1 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(benzylamino)-2-cyclobutylethan-1-ol. These calculations provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons within it.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are utilized to determine its optimized ground state geometry. epstem.netniscpr.res.in These calculations predict key structural parameters.
The combination of DFT calculations with experimental studies is a common approach to gain a comprehensive understanding of molecular characteristics. niscpr.res.in DFT is recognized for its high accuracy in analyzing molecular properties, including vibrational frequencies and electronic properties for polyatomic molecules. niscpr.res.in
Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (amino) | 1.46 Å |
| C-O (hydroxyl) | 1.43 Å | |
| C-C (cyclobutane) | 1.55 Å | |
| Bond Angle | C-N-C | 112.5° |
| C-C-O | 110.8° |
Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar organic molecules.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for a more rigorous analysis of the conformational landscape of this compound. nih.govbeilstein-journals.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), provide benchmark-quality energies for different conformers. nih.govbeilstein-journals.org A systematic conformational search can identify numerous stable conformers, with their relative energies being determined at a high level of theory. nih.gov
Conformational Analysis and Energy Landscape Mapping
The flexibility of the benzylamino and ethanol (B145695) side chains, coupled with the puckering of the cyclobutane (B1203170) ring, results in a complex conformational landscape for this compound. A detailed conformational analysis is crucial for understanding its chemical behavior. nih.gov The process typically begins with a broad search for conformers, followed by optimization at a higher level of theory, like DFT. mdpi.com
The study of different 2-substituted cyclobutane-α-amino acid derivatives has shown that the substituent on the cyclobutane ring can influence the ring's puckering preference. nih.gov For this compound, the relative orientations of the benzyl (B1604629) group, the hydroxyl group, and the cyclobutane ring are investigated to map out the potential energy surface. This mapping helps in identifying the most stable conformers and the energy barriers between them.
Table 2: Relative Energies of Major Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | Extended side chain, equatorial benzyl | 0.00 | 65.3 |
| 2 | Folded side chain, equatorial benzyl | 1.25 | 20.1 |
| 3 | Extended side chain, axial benzyl | 2.50 | 10.5 |
Note: The data presented here is illustrative and based on general principles of conformational analysis for similar molecules.
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting the reactivity of this compound. The molecular electrostatic potential (MEP) map, calculated using DFT, reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. niscpr.res.in
Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. epstem.net Theoretical studies can also model reaction pathways, for instance, by simulating the interaction of the molecule with a base, and calculating the activation energies for different potential reactions. beilstein-journals.org
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
These simulations can reveal the nature of solute-solvent interactions, such as hydrogen bonding between the hydroxyl and amino groups of the molecule and water molecules. The stability of different conformers can be assessed in a solvent environment, which can differ significantly from the gas phase predictions of quantum chemical calculations. nih.gov
Computational Tools for Spectroscopic Data Prediction and Validation
Computational chemistry plays a crucial role in the interpretation of experimental spectroscopic data. Theoretical calculations of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, can be compared with experimental spectra to confirm the structure of this compound. epstem.netniscpr.res.in
DFT methods are commonly used to predict these spectroscopic parameters. epstem.netniscpr.res.in For instance, the Gauge-Including Atomic Orbital (GIAO) method is often used for calculating NMR chemical shifts. epstem.net A good correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure and conformational preferences. niscpr.res.in
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) - CH-OH | 4.25 | 4.21 |
| ¹³C NMR (δ, ppm) - C-OH | 65.8 | 65.5 |
| IR Frequency (cm⁻¹) - O-H stretch | 3450 | 3445 |
Note: This table contains hypothetical data to illustrate the validation process of computational predictions against experimental results.
Derivatization and Analog Development Strategies for Structure Activity Relationship Sar Research
Systematic Structural Modifications of the Cyclobutyl Moiety
The cyclobutane (B1203170) ring is an increasingly utilized motif in medicinal chemistry due to its unique structural and conformational properties. nih.govru.nl Its puckered three-dimensional structure can offer advantages in binding to target proteins by positioning key pharmacophoric groups in specific orientations and filling hydrophobic pockets. nih.govru.nl For the parent compound, systematic modifications of the cyclobutyl ring could be a key strategy to explore its contribution to biological activity.
Key Modification Strategies:
Ring Size Variation: The cyclobutyl ring could be expanded to a cyclopentyl or cyclohexyl ring, or contracted to a cyclopropyl (B3062369) moiety. Such changes would systematically alter the bond angles, ring pucker, and the spatial orientation of the amino and hydroxyl groups, which can significantly impact receptor binding.
Substitution on the Ring: Introduction of substituents, such as methyl, fluoro, or hydroxyl groups, at various positions on the cyclobutane ring would probe for additional binding interactions. For instance, a small alkyl group could enhance hydrophobic interactions, while a polar group like a hydroxyl could form new hydrogen bonds.
Introduction of Heteroatoms: Replacing one of the methylene (B1212753) groups of the cyclobutane ring with an oxygen (oxetane) or nitrogen (azetidine) could modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Spirocyclic Systems: Creating spirocyclic systems at one of the cyclobutane carbons could introduce conformational rigidity and explore larger, more complex chemical spaces. ru.nl
| Modification Type | Example Analog | Rationale for SAR |
|---|---|---|
| Ring Expansion | 2-(Benzylamino)-2-cyclopentylethan-1-ol | Assess impact of increased ring size and altered substituent orientation on activity. |
| Ring Contraction | 2-(Benzylamino)-2-cyclopropylethan-1-ol | Evaluate the effect of increased ring strain and different spatial vectors. |
| Alkyl Substitution | 2-(Benzylamino)-2-(3-methylcyclobutyl)ethan-1-ol | Probe for small hydrophobic pockets in the binding site. |
| Polar Substitution | 2-(Benzylamino)-2-(3-hydroxycyclobutyl)ethan-1-ol | Explore potential for new hydrogen bond interactions. |
| Heterocyclic Analog | 2-(Benzylamino)-2-(oxetan-3-yl)ethan-1-ol | Modify polarity, solubility, and hydrogen bonding capabilities. |
Variations in the N-Benzyl Substituent
The N-benzyl group is a common feature in many biologically active compounds, often contributing to activity through hydrophobic and aromatic interactions. Modifying this group is a standard approach in SAR studies.
Key Modification Strategies:
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions of the phenyl ring can systematically alter the electronic properties (electron-donating or electron-withdrawing) and steric bulk of the group. This can fine-tune interactions with the target, such as pi-stacking or hydrophobic interactions.
Replacement of the Phenyl Ring: The phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or naphthalene. This would explore different electronic and steric requirements for the binding pocket.
Altering the Benzylic Methylene: The benzylic CH2 linker could be extended, branched, or replaced with other functional groups to alter the flexibility and distance between the amino group and the aromatic ring.
N-Alkylation vs. N-Arylation: While the parent compound has an N-benzyl group, synthesizing analogs with other N-alkyl or N-aryl substituents would help determine the importance of the benzylic structure.
| Modification Type | Example Analog | Rationale for SAR |
|---|---|---|
| Para-Substitution | 2-((4-Chlorobenzyl)amino)-2-cyclobutylethan-1-ol | Evaluate the effect of an electron-withdrawing group and potential halogen bonding. |
| Ortho-Substitution | 2-((2-Methylbenzyl)amino)-2-cyclobutylethan-1-ol | Probe steric tolerance in the region of the benzyl (B1604629) group. |
| Heteroaromatic Replacement | 2-(Cyclobutyl)-2-((pyridin-3-ylmethyl)amino)ethan-1-ol | Assess the impact of a hydrogen bond acceptor in the aromatic ring. |
| Linker Modification | 2-(Cyclobutyl)-2-(phenethylamino)ethan-1-ol | Increase flexibility and distance between the amine and the phenyl ring. |
Modifications of the Hydroxyl and Amino Functional Groups
The hydroxyl (-OH) and secondary amino (-NH-) groups are key functional groups, likely involved in hydrogen bonding and defining the polarity of the molecule. Their modification is crucial for understanding their role in the pharmacophore.
Key Modification Strategies:
Hydroxyl Group Modification:
Esterification/Etherification: Converting the alcohol to an ester (e.g., acetate) or an ether (e.g., methyl ether) would block its hydrogen-donating ability and increase lipophilicity. This helps to determine if the hydrogen-donating capability is essential for activity.
Inversion of Stereochemistry: If the carbon bearing the hydroxyl group is chiral, synthesizing the opposite enantiomer would provide critical information on the stereochemical requirements for binding.
Replacement with other groups: Replacing the hydroxyl group with a thiol, amine, or fluorine atom would probe the importance of the hydrogen bond-donating and accepting properties of the oxygen atom.
Amino Group Modification:
Alkylation: Conversion of the secondary amine to a tertiary amine (e.g., by N-methylation) would remove a hydrogen bond donor and increase steric bulk, which can impact binding affinity.
Acylation: Forming an amide by reacting the amine with an acyl chloride would neutralize its basicity and introduce a carbonyl group, which is a hydrogen bond acceptor.
Replacement: In some cases, the amine could be replaced by other linkers, such as an ether or a methylene group, to assess its role as a structural linker versus a key interacting group.
| Functional Group | Modification | Example Analog | Rationale for SAR |
|---|---|---|---|
| Hydroxyl | Etherification | 1-(Benzylamino)-1-cyclobutylethan-2-methoxyethane | Block hydrogen-donating ability and assess the role of the hydroxyl proton. |
| Hydroxyl | Replacement | N-(2-Amino-1-cyclobutylethyl)benzylamine | Evaluate the necessity of the oxygen atom for activity. |
| Amino | N-Alkylation | 2-(Benzyl(methyl)amino)-2-cyclobutylethan-1-ol | Remove hydrogen bond donor and increase steric bulk around the nitrogen. |
| Amino | Acylation | N-(1-Cyclobutyl-2-hydroxyethyl)-N-benzylacetamide | Neutralize basicity and introduce a hydrogen bond acceptor. |
Synthesis of Conformationally Restricted Analogs
Introducing conformational constraints into a flexible molecule is a powerful strategy to identify the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target.
Key Modification Strategies:
Cyclization: Creating a new ring by linking two parts of the molecule can lock it into a more rigid conformation. For example, the ethan-1-ol chain could be cyclized with the benzyl group to form a tetrahydroisoquinoline or a related heterocyclic system.
Introduction of Rigid Linkers: Replacing flexible single bonds with more rigid units like double bonds or small rings can reduce the number of possible conformations.
Use of Stereocenters: The strategic introduction of additional stereocenters can also influence the preferred conformation of the molecule.
Scaffold-Hopping and Isosteric Replacements in Lead Optimization Research
Scaffold-hopping involves replacing the core structure (scaffold) of the molecule with a different one while retaining the spatial arrangement of the key functional groups. Isosteric replacement involves substituting atoms or groups of atoms with others that have similar physical or chemical properties.
Key Modification Strategies:
Cyclobutyl Isosteres: The cyclobutyl ring could be replaced by other four-membered rings like oxetane, or by bioisosteres such as a bicyclo[1.1.1]pentane system, which can mimic the spatial arrangement of substituents. nih.gov
Amino Alcohol Isosteres: The 1,2-amino alcohol motif could be replaced with other arrangements that maintain a similar distance and orientation between a hydrogen bond donor/acceptor and a basic nitrogen, such as a 1,3-amino alcohol or a beta-amino acid derivative.
Benzyl Group Isosteres: The benzyl group could be replaced by other bulky hydrophobic groups, for example, a phenethyl or a naphthylmethyl group, to explore the size and shape of the corresponding binding pocket.
Prodrug Strategies for Enhanced Chemical Stability (Non-Biological Context)
In a non-biological context, prodrug strategies can be employed to enhance the chemical stability of a compound, for instance, to improve its shelf-life or compatibility in formulations. This often involves temporarily masking a chemically reactive functional group.
Key Modification Strategies:
Ester Prodrugs of the Hydroxyl Group: The hydroxyl group can be esterified with a carboxylic acid. The choice of the ester can influence its stability towards chemical hydrolysis. For example, sterically hindered esters are generally more stable. Carbamate (B1207046) esters can also be formed, which release the parent alcohol upon hydrolysis. researchgate.net
Masking the Amino Group: The secondary amine, which can be susceptible to oxidation, could be protected with a group that can be removed under specific chemical conditions (e.g., a carbamate like Boc or Cbz). While typically used in synthesis, this principle can be adapted for stabilization.
The stability of such prodrugs often depends on the length and nature of any linker used. nih.gov For instance, the stability of amino acid prodrugs has been shown to increase with the length of an alkyloxy linker (propyl > ethyl > methyl). nih.govresearchgate.net
| Functional Group Masked | Prodrug Type | Example Prodrug | Rationale for Enhanced Stability |
|---|---|---|---|
| Hydroxyl | Ester | (2-(Benzylamino)-2-cyclobutylethyl) acetate | Protects the hydroxyl group from oxidation or unwanted reactions. |
| Hydroxyl | Carbamate | (2-(Benzylamino)-2-cyclobutylethyl) N-phenylcarbamate | Offers different hydrolysis kinetics compared to simple esters for controlled release. researchgate.net |
| Amino | Carbamate | tert-Butyl (1-cyclobutyl-2-hydroxyethyl)(benzyl)carbamate | Protects the amine from oxidation; the Boc group is stable under many conditions but can be removed chemically. |
Exploratory Applications As Chemical Probes and Ligands in Academic Research
Design and Synthesis of Photoaffinity Probes for Target Identification
Photoaffinity labeling is a powerful technique to identify the biological targets of small molecules. A photoaffinity probe is typically designed with three key components: a pharmacophore that recognizes the target, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter tag for detection and purification. The 2-(Benzylamino)-2-cyclobutylethan-1-ol scaffold could serve as a foundational pharmacophore for such probes.
The design of a photoaffinity probe based on this scaffold would involve the strategic incorporation of a photoreactive moiety and a reporter tag. The secondary amine or the primary alcohol offers a convenient site for chemical modification. For instance, a photoreactive group, such as a benzophenone (B1666685) or a diazirine, could be attached to the benzylamine (B48309) nitrogen. The cyclobutane (B1203170) ring itself is a noteworthy feature, as cyclobutane diazirines have been explored as photoaffinity tags with unique reactivity profiles.
The synthesis would likely proceed through a multi-step sequence, starting with the protection of the hydroxyl group, followed by acylation or alkylation of the benzylamine with a derivative containing the photoreactive group. A reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging, could be incorporated in a subsequent step, often linked via a flexible spacer to minimize steric hindrance. The table below outlines a hypothetical design strategy.
Table 1: Hypothetical Design of a Photoaffinity Probe based on this compound
| Component | Potential Moiety | Attachment Site on Scaffold | Purpose |
| Pharmacophore | This compound | Core Structure | Binds to the putative biological target. |
| Photoreactive Group | Benzophenone-4-carboxylic acid | Benzylamine Nitrogen (via amide bond) | Forms a covalent bond with the target protein upon UV irradiation. |
| Reporter Tag | Biotin | Hydroxyl Group (via ester linkage) | Enables purification of the labeled protein using streptavidin-based affinity chromatography. |
Once synthesized, such a probe could be incubated with a cell lysate or in living cells. Upon UV irradiation, the probe would covalently attach to its binding partners, which could then be identified by mass spectrometry.
Fluorescent Labeling Strategies for Cellular Imaging Research (Excluding Clinical Application)
The functional groups of this compound, namely the secondary amine and primary hydroxyl group, are amenable to conjugation with various fluorophores, making it a candidate for the development of fluorescent probes for cellular imaging. These probes can be used to visualize the subcellular localization of the molecule and its potential targets in a non-clinical research setting.
A variety of fluorescent dyes with different spectral properties could be attached to the scaffold. The choice of fluorophore would depend on the specific application, such as the desired emission wavelength and the imaging modality. For example, a small, environmentally sensitive fluorophore could be used to report on the binding of the probe to its target.
The synthesis of a fluorescently labeled version of this compound would involve the reaction of the amine or hydroxyl group with an activated form of the fluorescent dye. For instance, an N-hydroxysuccinimide (NHS) ester of a fluorophore would readily react with the benzylamine to form a stable amide bond. The table below lists some potential fluorophores and their properties.
Table 2: Potential Fluorophores for Labeling this compound
| Fluorophore | Excitation (nm) | Emission (nm) | Reactive Form for Conjugation |
| Fluorescein isothiocyanate (FITC) | 495 | 519 | Isothiocyanate |
| Tetramethylrhodamine (TMR) | 550 | 575 | NHS ester |
| BODIPY FL | 503 | 512 | NHS ester |
| Cyanine5 (Cy5) | 649 | 670 | NHS ester |
These fluorescently labeled molecules could then be introduced to cultured cells and visualized using fluorescence microscopy to study their uptake, distribution, and potential colocalization with specific cellular organelles or proteins.
Development of Affinity Ligands for Chromatographic Separations
The this compound scaffold can be immobilized onto a solid support to create an affinity chromatography matrix. This matrix could then be used to purify proteins or other biomolecules that specifically interact with the compound from a complex mixture, such as a cell lysate.
The immobilization process would involve covalently attaching the molecule to a chromatography resin, such as agarose (B213101) or sepharose beads. The primary hydroxyl group is an ideal handle for this purpose. For example, the hydroxyl group can be activated to react with an amine-functionalized resin, or the resin itself can be activated with groups like epoxy or N-hydroxysuccinimide that react with the hydroxyl or amine group of the ligand.
The choice of immobilization chemistry is crucial to ensure that the binding site of the ligand remains accessible to its target protein. A spacer arm is often incorporated between the ligand and the resin to minimize steric hindrance.
Table 3: Potential Immobilization Strategies for Affinity Chromatography
| Resin Activation Chemistry | Functional Group on Ligand | Resulting Linkage |
| CNBr-activated Sepharose | Primary Amine | Isourea |
| Epoxy-activated Sepharose | Hydroxyl or Amine | Ether or Secondary Amine |
| NHS-activated Sepharose | Primary Amine | Amide |
| Carbonyldiimidazole (CDI) activated Agarose | Hydroxyl or Amine | Carbamate (B1207046) |
Once the affinity matrix is prepared, a protein extract can be passed through the column. Proteins that bind to the immobilized ligand will be retained, while non-binding proteins will flow through. The bound proteins can then be eluted by changing the buffer conditions, such as pH, ionic strength, or by adding a competing ligand.
Utilizing the Scaffold for Supramolecular Assembly Research
The presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (the nitrogen of the amine and the oxygen of the hydroxyl) in this compound makes it an interesting building block for supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, leading to the formation of ordered self-assembled structures in the solid state or in solution.
The rigid cyclobutane core can impart conformational constraint, which can lead to more predictable and well-defined supramolecular architectures. The benzyl (B1604629) group can also participate in π-π stacking interactions, further directing the self-assembly process. The interplay of hydrogen bonding and π-stacking could lead to the formation of various supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks.
Studies on the supramolecular assembly of this compound could involve crystallographic analysis of the solid state to understand the packing and hydrogen bonding patterns. In solution, techniques like NMR spectroscopy could be used to study the formation of aggregates and host-guest complexes.
Investigative Tools for Enzyme Mechanism Elucidation (In Vitro Studies)
Small molecules that interact with enzymes are invaluable tools for elucidating their mechanisms of action. Derivatives of this compound could be synthesized and tested as potential enzyme inhibitors in in vitro assays. The benzylamine moiety is a common feature in many bioactive compounds and could potentially interact with the active site of various enzymes.
By systematically modifying the structure of the compound, for example, by altering the substituents on the benzyl ring or the cyclobutane moiety, a structure-activity relationship (SAR) could be established. This information can provide insights into the key interactions between the inhibitor and the enzyme's active site.
Kinetic studies could be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This would involve measuring the enzyme's reaction rate at different substrate and inhibitor concentrations. The results of these studies can help to build a model of how the inhibitor binds to the enzyme and affects its catalytic cycle. For instance, benzylamine-containing compounds have been investigated as inhibitors of enzymes like monoamine oxidase (MAO). nih.govtandfonline.com
Table 4: Hypothetical In Vitro Enzyme Inhibition Study
| Parameter | Method | Information Gained |
| IC₅₀ Determination | Enzyme activity assay with varying inhibitor concentrations. | Potency of the inhibitor. |
| Kinetic Analysis (Lineweaver-Burk plot) | Enzyme activity assay with varying substrate and inhibitor concentrations. | Mechanism of inhibition (competitive, non-competitive, etc.). |
| Structure-Activity Relationship (SAR) | Synthesis and testing of a series of analogs. | Identification of key structural features for binding and inhibition. |
Such studies, while not providing direct therapeutic information, are fundamental to understanding enzyme function and can guide the design of more potent and selective inhibitors for future research.
Future Research Directions and Unexplored Avenues for 2 Benzylamino 2 Cyclobutylethan 1 Ol
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of vicinal amino alcohols, the class of compounds to which 2-(Benzylamino)-2-cyclobutylethan-1-ol belongs, is well-suited for adaptation to continuous flow chemistry. rsc.orgmdpi.com Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced control over reaction parameters, improved safety when handling reactive intermediates, and greater scalability. acs.orgnih.gov Future research could focus on developing a multi-step continuous flow process for the synthesis of this compound. Such a system could telescope several reaction steps, such as epoxide formation and subsequent aminolysis, into a single, uninterrupted sequence, eliminating the need for intermediate purification. rsc.org
Automated synthesis platforms could be integrated with these flow reactors to rapidly generate libraries of analogues. beilstein-journals.org By systematically varying starting materials and reaction conditions, these automated systems can accelerate the optimization of the synthesis process and facilitate the exploration of structure-activity relationships for newly created derivatives.
Table 1: Potential Flow Chemistry Modules for Synthesis
| Module | Reaction Type | Key Parameters for Optimization | Potential Benefit |
| 1 | Epoxidation of Vinylcyclobutane | Oxidant type, temperature, residence time | High-purity cyclobutylepoxide intermediate |
| 2 | Aminolysis | Benzylamine (B48309) concentration, temperature, catalyst | Efficient and selective ring-opening |
| 3 | In-line Workup | Solvent choice, membrane-based separation | Purification-free transition to next step |
| 4 | Crystallization | Anti-solvent, cooling profile | Isolation of high-purity final product |
Exploration of Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netnih.gov A significant future direction would be to modify this compound for use as a bioorthogonal probe. This would involve incorporating a "handle" — a functional group like an azide (B81097), a strained alkyne, or a tetrazine — onto the molecule. researchgate.netresearchgate.net
For instance, the benzyl (B1604629) group could be functionalized with an azide moiety. The resulting compound could then participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, one of the most widely used bioorthogonal transformations. nih.govpitt.edu Such a modified molecule could be used to label, track, and visualize its distribution and interaction with biological targets within a cellular environment, providing valuable insights into its mechanism of action.
Table 2: Proposed Bioorthogonal Modifications and Applications
| Bioorthogonal Handle | Proposed Location of Modification | Corresponding Reaction | Potential Application |
| Azide (-N₃) | para-position of the benzyl ring | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cellular imaging and target identification |
| Cyclooctyne | N-alkylation of the secondary amine | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Conjugation to biomolecules for drug delivery |
| Tetrazine | para-position of the benzyl ring | Inverse-Electron-Demand Diels-Alder | "Turn-on" fluorescence probing |
Advanced Materials Science Applications (Non-Biological, e.g., Polymer Precursors)
The bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, makes it an attractive candidate as a monomer for the synthesis of advanced polymers. scbt.com These functional groups can readily participate in polymerization reactions to form polyamides, polyesters, or polyurethanes.
The incorporation of the rigid cyclobutane (B1203170) ring into the polymer backbone is a particularly intriguing prospect. nih.gov Cyclobutane moieties can impart unique thermal and mechanical properties to materials, including increased rigidity and altered conformational freedom. nih.gov Research in this area could explore the synthesis of novel polymers where this compound serves as a key building block. Such materials could find applications as high-performance coatings, adhesives, or specialized engineering plastics. Furthermore, amino alcohols have been explored as components in the creation of organic-inorganic hybrid materials, suggesting another avenue for research. mdpi.com
Expanding the Library of Structurally Related Cyclobutyl Compounds
The cyclobutane motif is increasingly recognized for its favorable contributions to the properties of bioactive molecules. nih.govresearchgate.net Its three-dimensional structure can enforce specific conformations, which can lead to improved binding affinity and selectivity for biological targets. nih.gov A systematic expansion of a chemical library based on the this compound scaffold is a logical next step.
This expansion could involve several modification strategies:
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzyl ring to modulate electronic and steric properties.
Amine Substitution: Replacing the benzyl group with other aromatic, heteroaromatic, or aliphatic substituents.
Cyclobutane Ring Modification: Synthesizing analogues with substituted cyclobutane rings to probe the impact of steric bulk and stereochemistry.
Ethanolamine (B43304) Backbone Alteration: Extending or modifying the linker between the cyclobutane ring and the hydroxyl group.
This approach would generate a diverse set of compounds for screening in various biological or material science assays.
Table 3: Proposed Analogue Library Modifications
| Modification Site | R¹ (on Benzyl Ring) | R² (Amine Substituent) | R³ (on Cyclobutane Ring) |
| Example 1 | 4-Chloro | Benzyl | Hydrogen |
| Example 2 | 4-Methoxy | Benzyl | Hydrogen |
| Example 3 | Hydrogen | Pyridin-2-ylmethyl | Hydrogen |
| Example 4 | Hydrogen | Benzyl | 2,2-Dimethyl |
New Computational Approaches for Predictive Design and Optimization
Computational chemistry offers powerful tools for accelerating research and development. Future studies on this compound and its derivatives would benefit greatly from the application of modern computational methods. nih.gov
Density Functional Theory (DFT) calculations could be employed to model the reaction mechanisms for its synthesis, helping to optimize reaction conditions for higher yields and purity. beilstein-journals.orgacs.org Furthermore, computational modeling can predict key molecular properties such as conformational preferences, electronic structure, and potential intermolecular interactions. mdpi.com For potential therapeutic applications, molecular docking simulations could be used to predict how these molecules might bind to specific protein targets, guiding the design of new analogues with enhanced biological activity. This predictive-first approach can prioritize the synthesis of the most promising candidates, saving significant time and resources.
Q & A
Q. How can researchers optimize the compound’s synthetic scale-up without compromising stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
